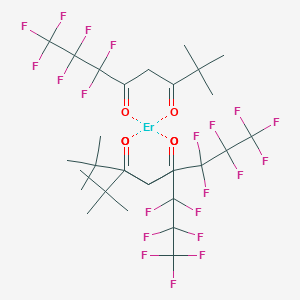

erbium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erbium, a lanthanide series element, is known for its unique properties and applications, particularly in the field of optics. The studies provided focus on the synthesis and characterization of erbium compounds with different matrices. In the first study, a new double molybdate of erbium and zirconium, Er2Zr(MoO4)5, was synthesized . The second study reports on the synthesis of erbium-doped hydroxyapatite nanoparticles, a material significant in biophotonics and medical imaging .

Synthesis Analysis

The synthesis of Er2Zr(MoO4)5 was achieved through a solid-state reaction, a method known for its simplicity and effectiveness in producing crystalline materials . On the other hand, erbium-doped hydroxyapatite nanoparticles were synthesized using a precipitation method, which is advantageous for controlling particle size and purity . Both methods are conducive to producing high-quality erbium compounds suitable for various applications.

Molecular Structure Analysis

The molecular structure of Er2Zr(MoO4)5 was determined using powder X-ray diffraction data and the Rietveld method, revealing that it crystallizes in the orthorhombic space group Cmc21 . The erbium-doped hydroxyapatite nanoparticles were characterized structurally, although specific details on the crystal structure were not provided in the abstract . The precise determination of molecular structures is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

While the provided abstracts do not detail specific chemical reactions involving the synthesized compounds, the synthesis processes themselves involve chemical reactions that lead to the formation of the erbium compounds. The solid-state reaction and precipitation method both involve the combination of precursor materials under controlled conditions to yield the desired erbium-containing products .

Physical and Chemical Properties Analysis

The physical and chemical properties of Er2Zr(MoO4)5 include its dielectric properties and thermal expansion, which were investigated between 298 and 1073 K. The compound exhibited an electrical conductivity of about 10^-2 S cm^-1 at high temperatures . The erbium-doped hydroxyapatite nanoparticles displayed well-defined absorption peaks characteristic of erbium ions and photoluminescence with a green band at 550 nm and a red band at 750 nm, indicating potential for biophotonic applications .

科学的研究の応用

Erbium Applications in Dentistry and Medical Science

Erbium lasers, such as Erbium: yttrium-aluminum-garnet (Er:YAG) and Erbium, chromium: yttrium, scandium, gallium, and garnet (Er,Cr:YSGG), have found significant applications in dental and medical procedures. These lasers are known for their precision and minimal thermal damage, making them ideal for various treatments.

Surface Treatment of Dental Ceramics : Er:YAG lasers are used to enhance the surface roughness of zirconia ceramics, promoting better bonding with resin luting agents. The study by Turp et al. (2014) demonstrated that Er:YAG laser etching is a viable alternative to air-particle abrasion for zirconia ceramics, although higher pulse energy and longer pulse length may reduce surface roughness, impacting the micromechanical locking properties (Turp et al., 2014).

Bond Strength of Dental Materials : Er,Cr:YSGG laser application has been evaluated for its effects on the micropush-out bond strengths between fiber posts and composite resin core material. The study by Kurtulmus-Yilmaz et al. (2014) concluded that the type of post and the surface treatment, including laser application, significantly affect the bond strength at the post/core interface (Kurtulmus-Yilmaz et al., 2014).

Treatment of Periodontal Disease : The application of Er,Cr:YSGG laser in the treatment of periodontitis has been studied. Pavone et al. (2015) found that Er,Cr:YSGG laser irradiation promotes favorable conditions for tissue repair in rats exposed to cigarette smoke inhalation, showing potential in non-surgical periodontal treatment (Pavone et al., 2015).

Osteoblastic Behavior on Y-TZP Surface : The study by Soares et al. (2016) on the behavior of osteoblastic cells on yttrium-stabilized tetragonal zirconia polycrystal (Y-TZP) surfaces after Er,Cr:YSGG laser irradiation revealed that laser irradiation contributes to greater and earlier cell spreading without altering the surface topography, indicating its potential in dental implantology (Soares et al., 2016).

Erbium Lasers in Laser-Assisted Ceramic Debonding : The use of erbium lasers for the non-invasive debonding of ceramic appliances has been explored. The review by Deeb et al. (2022) indicated that erbium lasers are effective tools for removing ceramic restorations and appliances from natural teeth and dental implants without causing harm to the abutment (Deeb et al., 2022).

Optical Properties of Erbium-Doped Glasses

Erbium ions are known for their unique optical properties, making them suitable for various applications in laser and fiber optics.

- Optical Properties of Erbium-Doped Tellurite Glasses : Jauhariyah and Marzuki (2022) conducted a bibliometric study on the optical properties of erbium-doped tellurite glasses. They concluded that although research in this area is not extensive, the optical characteristics of erbium-doped glasses are consistently being explored, especially for laser applications (Jauhariyah & Marzuki, 2022).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

erbium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H11F7O2.Er/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHFMLQRGJCLOZ-VNGPFPIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Er] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Er] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ErF21O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1055.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Er(fod)3 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)

![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)